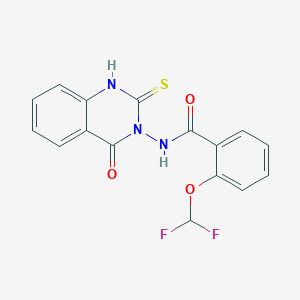![molecular formula C14H20N6O3 B10941056 N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10941056.png)
N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N-methyl-3-(5-methyl-4-nitro-1H-pyrazol-1-yl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound that belongs to the class of pyrazole derivatives Pyrazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE involves multiple steps, starting with the preparation of the pyrazole rings. The general synthetic route includes:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.
Nitration: The methyl group on the pyrazole ring is nitrated using a mixture of concentrated nitric and sulfuric acids.
Amidation: The final step involves the formation of the amide bond through the reaction of the nitrated pyrazole with an appropriate amine under dehydrating conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethyl group on the pyrazole ring can be substituted with other alkyl or aryl groups using appropriate electrophiles.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst
Substitution: Alkyl or aryl halides, potassium carbonate
Hydrolysis: Hydrochloric acid or sodium hydroxide
Major Products Formed
Reduction: Amino derivative of the pyrazole
Substitution: Various alkyl or aryl derivatives
Hydrolysis: Carboxylic acid and amine
Scientific Research Applications
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole core.
Medicine: Explored for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N1-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is primarily based on its ability to interact with specific molecular targets. The pyrazole ring can bind to active sites of enzymes, inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that further interact with biological molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-2-methyl-1-propanamine hydrochloride
- 2-(1-Methyl-1H-pyrazol-4-yl)morpholine
Uniqueness
N~1~-[(1-ETHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~-METHYL-3-(5-METHYL-4-NITRO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to its specific substitution pattern on the pyrazole rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C14H20N6O3 |
|---|---|
Molecular Weight |
320.35 g/mol |
IUPAC Name |
N-[(2-ethylpyrazol-3-yl)methyl]-N-methyl-3-(5-methyl-4-nitropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C14H20N6O3/c1-4-18-12(5-7-15-18)10-17(3)14(21)6-8-19-11(2)13(9-16-19)20(22)23/h5,7,9H,4,6,8,10H2,1-3H3 |
InChI Key |
PXMZQQVMFZNNJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=CC=N1)CN(C)C(=O)CCN2C(=C(C=N2)[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(1,5-dimethyl-1H-pyrazol-3-yl)-3-(4-fluorophenyl)-6-phenyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940977.png)
![N-[1-(3-methoxyphenyl)ethyl]-3,6-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10940980.png)
![[3-methyl-6-(1-methyl-1H-pyrazol-4-yl)[1,2]oxazolo[5,4-b]pyridin-4-yl][4-(pyridin-3-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10940982.png)
![methyl 2-[1-(4-chloro-1H-pyrazol-1-yl)ethyl]-9-methylthieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine-8-carboxylate](/img/structure/B10940989.png)
![1-[(2,4-dimethylphenoxy)methyl]-N-(2-fluoro-5-methylphenyl)-1H-pyrazole-3-carboxamide](/img/structure/B10941003.png)
![4-[1-(1-Adamantyl)propyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B10941011.png)
![[2-(4-Chlorophenyl)cyclopropyl][4-(thiophen-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10941023.png)
![N-[2-(1H-indol-3-yl)ethyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B10941030.png)
![1-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]thiourea](/img/structure/B10941034.png)

![1-benzyl-N-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941046.png)
![Ethyl 1-[3-(naphthalen-2-ylsulfonyl)propanoyl]piperidine-4-carboxylate](/img/structure/B10941050.png)
![N-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(furan-2-yl)-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941058.png)
![N-[4-(cyanomethyl)phenyl]-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10941061.png)
